molecular formula C8H7BrN2O B13678277 7-Bromo-N-methylbenzo[d]isoxazol-3-amine

7-Bromo-N-methylbenzo[d]isoxazol-3-amine

Cat. No.: B13678277
M. Wt: 227.06 g/mol
InChI Key: SPFPGLOYXVMBQR-UHFFFAOYSA-N
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Description

7-Bromo-N-methylbenzo[d]isoxazol-3-amine is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound, with a bromine and a methyl group attached to the isoxazole ring, has garnered interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-methylbenzo[d]isoxazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted isoxazole derivatives, while oxidation or reduction can lead to different functionalized isoxazole compounds .

Scientific Research Applications

7-Bromo-N-methylbenzo[d]isoxazol-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-N-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-N-methylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group and bromine atom contribute to its unique properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

7-bromo-N-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7BrN2O/c1-10-8-5-3-2-4-6(9)7(5)12-11-8/h2-4H,1H3,(H,10,11)

InChI Key

SPFPGLOYXVMBQR-UHFFFAOYSA-N

Canonical SMILES

CNC1=NOC2=C1C=CC=C2Br

Origin of Product

United States

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